(4-Allyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid
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Overview
Description
(4-Allyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid is a heterocyclic compound that features a triazole ring, a thiophene ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Allyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid typically involves the condensation of 4-allyl-5-thiophen-2-yl-4H-1,2,4-triazole-3-thiol with an appropriate acetic acid derivative. One common method involves the use of potassium carbonate as a base and acetone as a solvent . The reaction conditions usually require refluxing the mixture to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Allyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Allyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of (4-Allyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond donor and acceptor, allowing it to bind to active sites of enzymes or receptors . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a phenyl group instead of an allyl group.
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: Contains an amino group and a pyridyl ring.
Uniqueness
(4-Allyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid is unique due to the presence of the allyl group, which can participate in additional chemical reactions, providing more versatility in synthetic applications. The combination of the triazole and thiophene rings also contributes to its distinct electronic properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H11N3O2S2 |
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Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C11H11N3O2S2/c1-2-5-14-10(8-4-3-6-17-8)12-13-11(14)18-7-9(15)16/h2-4,6H,1,5,7H2,(H,15,16) |
InChI Key |
RZBIEHOZMMNIEF-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=NN=C1SCC(=O)O)C2=CC=CS2 |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)O)C2=CC=CS2 |
Origin of Product |
United States |
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